Hisphen

Description

Properties

IUPAC Name |

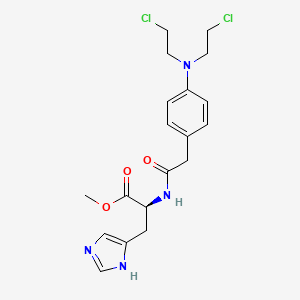

methyl (2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24Cl2N4O3/c1-28-19(27)17(11-15-12-22-13-23-15)24-18(26)10-14-2-4-16(5-3-14)25(8-6-20)9-7-21/h2-5,12-13,17H,6-11H2,1H3,(H,22,23)(H,24,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSCSVIOPIVWTC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2792-04-3 (di-hydrochloride) | |

| Record name | Hisphen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00950298 | |

| Record name | 2-{4-[Bis(2-chloroethyl)amino]phenyl}-N-[3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2764-56-9 | |

| Record name | Hisphen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[Bis(2-chloroethyl)amino]phenyl}-N-[3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Hyphenation in Organic Compound Nomenclature

For Researchers, Scientists, and Drug Development Professionals

In the precise language of organic chemistry, the systematic naming of molecules according to the International Union of Pure and Applied Chemistry (IUPAC) is paramount for unambiguous communication. A critical component of this nomenclature is the correct use of punctuation, particularly the hyphen. This guide provides an in-depth exploration of the rules and applications of hyphens in the construction of systematic names for organic compounds, ensuring clarity and adherence to international standards.

The Fundamental Role of Hyphens in IUPAC Nomenclature

Hyphens are integral to the grammatical structure of an organic compound's name, serving primarily to connect numerical locants to the alphabetical portions of the name.[1][2][3][4] The fundamental principle is that a hyphen is used to separate a number from a letter.[2] This rule ensures that the position of a substituent, functional group, or point of unsaturation on the parent structure is clearly and precisely indicated.

The IUPAC system dictates that the name of an organic compound should be written as a single word. Hyphens, along with commas and parentheses, are the tools used to stitch together the various components of the name—substituents, locants, stereochemical descriptors, and the parent chain—into a coherent and machine-readable whole.

Core Hyphenation Rules and Applications

The application of hyphens in organic nomenclature can be summarized in the following key areas:

Separating Locants from Text

The most frequent use of a hyphen is to separate a locant (a number indicating position) from a word or syllable within the name.

-

Example: In 2-methylpentane , the hyphen connects the locant '2' to the substituent 'methyl', indicating that the methyl group is attached to the second carbon of the pentane chain.

Punctuation in a Series of Substituents

When multiple substituents are present, their locants are separated from the substituent name by a hyphen. If there are multiple locants for the same type of substituent, the numbers are separated by commas.

-

Example: In 2,3-dimethylbutane , commas separate the locants '2' and '3', and a hyphen separates '3' from the prefix 'di' which is part of the substituent name.

Naming Complex Substituents

For branched or complex substituents, the substituent itself is named as a separate entity, and this entire name is enclosed in parentheses. A hyphen is used to connect the locant on the parent chain to the opening parenthesis of the complex substituent name.

-

Numbering within the complex substituent begins at the point of attachment to the parent chain.

-

Example: In 5-(1,2-dimethylpropyl)decane , the hyphen connects the locant '5' on the decane chain to the parenthesis enclosing the complex substituent name.

Indicating Stereochemistry

Hyphens are used to separate stereochemical descriptors from the rest of the name. These descriptors, such as (E), (Z), (R), and (S), are typically enclosed in parentheses and are preceded by their corresponding locant, which is connected to the opening parenthesis by a hyphen.

-

Example: In (E)-but-2-ene , the hyphen separates the stereodescriptor from the parent name.

-

Example: In (2S,3S)-3-chloro-2-butanol , hyphens are used to connect the parenthetical stereochemical information to the main part of the name.

Summary of Punctuation Rules in IUPAC Nomenclature

For clarity and easy reference, the primary punctuation rules for constructing IUPAC names are summarized in the table below.

| Punctuation | Rule | Example |

| Hyphen (-) | Separates a number (locant) from a letter. | 2-methylpropane |

| Separates a stereodescriptor from the rest of the name. | (E)-but-2-ene | |

| Separates adjacent locants that refer to different parts of the name (parentheses are preferred). | 1-(chloromethyl)-4-nitrobenzene | |

| Comma (,) | Separates two numbers (locants) in a series. | 2,2-dimethylpropane |

| Parentheses () | Enclose the names of complex or substituted substituents. | 5-(1,2-dimethylpropyl)decane |

| Enclose stereochemical descriptors. | (2R,3S)-2-bromo-3-chlorobutane |

Logical Workflow for Applying Hyphenation in IUPAC Nomenclature

The systematic process of naming an organic compound, including the correct placement of hyphens, can be visualized as a logical workflow. This diagram illustrates the key decision-making steps involved in constructing a complete and accurate IUPAC name.

Experimental Protocols

While the rules of nomenclature are theoretical, their application is essential in the documentation of experimental chemistry. The following represents a generalized protocol for the characterization and naming of a newly synthesized compound, where correct hyphenation is critical.

Protocol: Characterization and Systematic Naming of a Novel Compound

-

Purification: The synthesized compound is purified to >95% purity using appropriate techniques such as column chromatography, recrystallization, or distillation. Purity is confirmed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Structural Elucidation: The molecular structure of the purified compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the carbon-hydrogen framework and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

X-ray Crystallography (if suitable crystals can be obtained): To determine the absolute configuration and solid-state conformation.

-

-

Application of IUPAC Nomenclature Rules: a. Based on the elucidated structure, identify the principal functional group to determine the suffix of the name. b. Identify the longest continuous carbon chain or largest ring system that contains the principal functional group. This defines the parent name. c. Number the parent structure to give the principal functional group the lowest possible locant. If there is a tie, apply the rules for numbering to give substituents the lowest possible locants. d. Identify all substituents attached to the parent structure. e. For complex substituents, name them separately, with numbering starting from the point of attachment. f. Determine the stereochemistry of any stereocenters or double bonds. g. Assemble the full name by arranging the substituents in alphabetical order, preceded by their locants. h. Insert hyphens to separate locants from alphabetical parts of the name. Use commas to separate multiple locants. Enclose the names of complex substituents and stereochemical descriptors in parentheses .

-

Documentation: The final, correctly hyphenated IUPAC name is recorded in the laboratory notebook, analytical reports, and any subsequent publications to ensure unambiguous identification of the compound.

This systematic approach ensures that the assigned name accurately reflects the compound's structure and can be universally understood by the scientific community. The precise use of hyphens is not merely a stylistic choice but a fundamental requirement for clarity in chemical communication.

References

The Pharmacology of Hyphenated Compounds: A Technical Guide to Hybrid, Chimeric, and Dual-Action Drugs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern pharmacology, the pursuit of therapeutic agents with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance has led to the development of innovative molecular architectures. Among these, "hyphenated compounds" — more precisely termed hybrid drugs, chimeric molecules, or dual-action drugs — represent a sophisticated strategy in rational drug design. These agents are single chemical entities engineered by covalently linking two or more distinct pharmacophoric units. This design allows a single molecule to interact with multiple biological targets, offering a significant advantage over combination therapies by simplifying pharmacokinetic profiles and potentially improving patient compliance. This guide provides a comprehensive technical overview of the core concepts, design strategies, and pharmacological evaluation of these complex molecules, with a focus on key examples from oncology and infectious disease.

Defining the Hyphenated Compound in Pharmacology

A hyphenated compound, in a pharmacological context, is a single molecule designed to engage multiple biological targets through the covalent linkage of two or more distinct bioactive moieties.[1][2] This molecular hybridization strategy aims to combine the therapeutic advantages of different drug classes into one agent.[3][4]

There are several classifications for these compounds:

-

Hybrid Drugs: This is a broad term for molecules created by fusing two or more pharmacophores. The connection can be a direct covalent bond or a linker.[1] Depending on the linker's stability, a hybrid drug can be designed to act as a single entity or as a pro-drug that releases the individual pharmacophores at the target site.

-

Chimeric Molecules: This term often emphasizes the modular nature of the compound, where distinct functional domains are combined. A classic example is the antibody-drug conjugate (ADC), which links a target-specific monoclonal antibody with a potent cytotoxic payload.

-

Dual-Action or Multi-Target Drugs: These terms highlight the functional outcome of the molecular design, where the compound simultaneously modulates two or more distinct biological pathways. This approach is particularly valuable in complex diseases like cancer, where multiple signaling pathways are often dysregulated.

The primary rationale for developing hyphenated compounds includes:

-

Enhanced Efficacy: Synergistic or additive effects from targeting multiple pathways.

-

Overcoming Drug Resistance: By targeting redundant or compensatory signaling pathways.

-

Improved Pharmacokinetic and Pharmacodynamic Profiles: A single molecule has a more predictable absorption, distribution, metabolism, and excretion (ADME) profile than multiple, co-administered drugs.

-

Reduced Pill Burden and Improved Patient Compliance: A single agent is simpler for patients to manage than a multi-drug regimen.

Key Examples of Hyphenated Compounds in Pharmacology

This section explores prominent examples of hyphenated compounds, detailing their design, mechanism of action, and pharmacological data.

Artemisinin-Based Hybrids in Antimalarial Therapy

Artemisinin and its derivatives are cornerstone treatments for malaria. However, the emergence of drug-resistant Plasmodium falciparum necessitates the development of new therapeutic strategies. Artemisinin-based hybrids, which covalently link an artemisinin pharmacophore with another antimalarial scaffold, have shown promise in overcoming resistance.

Mechanism of Action: The artemisinin moiety is activated by heme within the parasite, generating reactive oxygen species that cause widespread cellular damage. The partner pharmacophore can have a complementary mechanism, such as inhibiting heme detoxification. Slower rates of peroxide bond homolysis in some hybrids have been correlated with increased potency against artemisinin-resistant parasite strains.

Quantitative Data:

| Compound | Target Strain(s) | IC50 (nM) | Reference |

| Artemisinin-Coumarin Hybrid 1 | P. falciparum 3D7 (CS) | 0.5 - 91.7 | |

| P. falciparum Dd2 (CR) | 0.5 | ||

| P. falciparum K1 (MDR) | 0.33 | ||

| Artemisinin-Quinine Hybrid | P. berghei (in vivo) | Superior to artesunate | |

| DHA-Melphalan Hybrid | Ovarian Cancer (A2780, OVCAR3) | 860, 830 |

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant; MDR: Multi-Drug Resistant

Experimental Protocols:

-

In Vitro Antiplasmodial Activity Assay: The half-maximal inhibitory concentration (IC50) of the hybrid compounds against different P. falciparum strains is determined using a SYBR Green I-based fluorescence assay. Parasites are incubated with serial dilutions of the compounds for 72 hours, and parasite growth is quantified by measuring DNA content.

-

Ring-Stage Survival Assay (RSA): To assess activity against artemisinin-resistant parasites, early ring-stage parasites are exposed to the compounds for 6 hours, washed, and incubated for a further 66 hours. Parasite viability is then determined as described above.

-

Heme Detoxification Inhibition Assay: The ability of the compounds to inhibit the formation of β-hematin (hemozoin) from heme is measured spectrophotometrically.

Signaling Pathway and Experimental Workflow:

Caption: Mechanism of Action for Artemisinin-Based Hybrids.

Combretastatin-Chalcone Hybrids in Cancer Therapy

Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Chalcones are a class of compounds with diverse biological activities, including anticancer properties. Hybrid molecules combining these two scaffolds have been synthesized to create novel anticancer agents with enhanced cytotoxicity.

Mechanism of Action: These hybrids are designed to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data:

| Compound | Cell Line(s) | GI50 (µM) | IC50 (µM) | Reference |

| Phenstatin/isocombretastatin-chalcone hybrid | NCI-60 Panel | 0.11 - 19.0 | ||

| MCF-7, MDA-MB-231 | 0.5 - 19.9 | |||

| CA-4 like indenone | K562 | 0.019 |

Experimental Protocols:

-

Synthesis: The synthesis of combretastatin-chalcone hybrids is typically achieved through a Claisen-Schmidt condensation reaction between an appropriate acetophenone and a combretastatin-like aldehyde in the presence of a base, such as barium hydroxide or potassium hydroxide.

-

Cytotoxicity Assay (MTT Assay): Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the hybrid compounds for a specified period (e.g., 48 hours). Cell viability is assessed using the MTT reagent, which is converted to formazan by metabolically active cells. The absorbance of the formazan product is measured to determine the percentage of viable cells.

-

Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization is monitored by measuring the increase in turbidity at 340 nm in a temperature-controlled spectrophotometer.

-

Cell Cycle Analysis: Cells treated with the hybrid compounds are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathway and Experimental Workflow:

Caption: Cellular Mechanism of Combretastatin-Chalcone Hybrids.

Dual Inhibitors of PI3K/HDAC and EGFR/VEGFR in Oncology

The phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) signaling pathways are frequently dysregulated in cancer, making them attractive therapeutic targets. Dual inhibitors that simultaneously target both pathways have shown synergistic anticancer effects. Similarly, the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways are critical for tumor growth and angiogenesis, and their dual inhibition is a promising strategy in non-small cell lung cancer (NSCLC).

Mechanism of Action:

-

PI3K/HDAC Inhibitors: The PI3K inhibitor component blocks the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. The HDAC inhibitor component leads to hyperacetylation of histones and other proteins, resulting in changes in gene expression, cell cycle arrest, and apoptosis.

-

EGFR/VEGFR Inhibitors: The EGFR inhibitor component blocks signaling that drives tumor cell proliferation. The VEGFR inhibitor component blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Quantitative Data:

| Compound Class | Key Targets | Effect | Disease Model | Reference |

| PI3K/HDAC Inhibitor (CUDC-907) | PI3K, HDAC | Induces apoptosis, DNA damage | Acute Myeloid Leukemia | |

| PI3K/HDAC Inhibitor (Compound 23) | PI3K, HDAC | Antiproliferative | Hematologic Tumors | |

| Dual EGFR/VEGFR TKIs | EGFR, VEGFR | Inhibit tumor growth and angiogenesis | Non-Small Cell Lung Cancer |

Experimental Protocols:

-

Western Blot Analysis: To confirm the mechanism of action, cells are treated with the dual inhibitors, and cell lysates are analyzed by Western blotting using antibodies against key proteins in the respective signaling pathways (e.g., phosphorylated Akt, acetylated histones, phosphorylated EGFR, phosphorylated VEGFR).

-

In Vivo Xenograft Studies: The in vivo efficacy of the dual inhibitors is evaluated in animal models. Tumor cells are implanted into immunodeficient mice, and once tumors are established, the animals are treated with the compound. Tumor growth is monitored over time.

-

Apoptosis and Cell Cycle Assays: As described in section 3.2, flow cytometry is used to analyze apoptosis (e.g., using Annexin V staining) and cell cycle distribution.

Signaling Pathways:

Caption: Signaling Pathways Targeted by Dual Inhibitors.

Conclusion and Future Directions

Hyphenated compounds represent a powerful and versatile strategy in drug discovery, offering the potential for superior therapeutic outcomes compared to single-target agents or combination therapies. The examples highlighted in this guide demonstrate the successful application of this approach in developing novel treatments for cancer and infectious diseases. As our understanding of complex disease biology deepens, the rational design of molecules with precisely tailored multi-target activities will continue to be a fruitful area of research. Future advancements will likely focus on novel linker technologies, the identification of new synergistic target combinations, and the application of this design philosophy to a broader range of therapeutic areas. The continued development of these sophisticated molecular entities holds great promise for addressing unmet medical needs and improving patient care.

References

A Technical Guide to the History, Discovery, and Analysis of Novel Hyphenated Compounds in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Targeted Therapeutics

The landscape of drug discovery has been perpetually reshaped by the quest for greater efficacy and reduced off-target effects. A pivotal advancement in this endeavor has been the emergence of "hyphenated compounds" – a broad term for therapeutic agents constructed by linking two or more distinct molecular entities. This technical guide delves into the core of this innovative field, exploring the history, discovery, and methodologies behind key classes of hyphenated compounds that are revolutionizing medicine. By rationally combining pharmacophores, targeting moieties, and cytotoxic payloads, researchers are creating novel therapeutics with unprecedented precision and potency. This guide will focus on three prominent classes: Antibody-Drug Conjugates (ADCs), dual-pharmacophore drugs, and multi-target inhibitors, providing an in-depth look at their mechanisms, the quantitative data underpinning their development, and the experimental protocols for their synthesis and evaluation.

Antibody-Drug Conjugates (ADCs): The "Magic Bullet" Realized

The concept of a "magic bullet," a term coined by Paul Ehrlich over a century ago, envisioned a compound that could selectively target and eliminate pathogens or diseased cells without harming healthy tissue. Antibody-drug conjugates (ADCs) are the modern embodiment of this vision.[1] They are complex bioconjugates composed of a monoclonal antibody (mAb) that provides exquisite target specificity, a highly potent cytotoxic agent (the "payload"), and a chemical linker that connects the two.[2]

History and Discovery

The journey of ADCs from concept to clinical reality has been a long and challenging one. Early attempts were hampered by unstable linkers, leading to premature release of the cytotoxic payload and significant off-target toxicity. The first generation of ADCs showed limited success due to these shortcomings.[3] The approval of Gemtuzumab ozogamicin (Mylotarg) in 2000 marked a significant milestone, despite its later withdrawal and subsequent re-approval. The modern era of ADCs was truly ushered in with the success of second-generation agents like ado-trastuzumab emtansine (Kadcyla®) and brentuximab vedotin (Adcetris®), which feature more stable linkers and highly potent payloads.[3] As of recent years, numerous ADCs are in clinical trials, targeting a wide array of cancers.[3]

Mechanism of Action

The therapeutic action of an ADC is a multi-step process that leverages the unique properties of each of its components.

-

Target Binding: The monoclonal antibody component of the ADC binds with high specificity to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into endosomal and lysosomal compartments.

-

Payload Release: Inside the cell, the linker is cleaved by specific cellular conditions (e.g., acidic pH in the lysosome or the presence of certain enzymes), releasing the cytotoxic payload.

-

Cell Death: The released payload then exerts its cell-killing effect, often by damaging DNA or disrupting microtubule polymerization, leading to apoptosis.

Quantitative Data for Selected ADCs

The efficacy of ADCs is quantified through various in vitro and in vivo assays. The following table summarizes key bioactivity data for representative ADCs.

| Antibody-Drug Conjugate | Target Antigen | Payload | Indication | IC50/EC50 | Clinical Trial Outcome Highlights |

| Lifastuzumab vedotin | NaPi2b | MMAE | Platinum-Resistant Ovarian Cancer | Not specified in provided results | Phase II: Objective Response Rate (ORR) of 34% vs. 15% for pegylated liposomal doxorubicin. |

| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | HER2-Positive Breast Cancer | IC50 values are cell-line dependent | Approved by FDA; significantly improves progression-free survival. |

| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Hodgkin Lymphoma, Anaplastic Large Cell Lymphoma | IC50 < 10⁻⁹ M | Approved by FDA; high response rates in relapsed/refractory patients. |

| H32-VCMMAE | HER2 | MMAE | HER2-Positive Cancers | IC50 values are cell-line dependent | Preclinical; demonstrates potent in vitro activity. |

Dual-Pharmacophore and Multi-Target Inhibitors: A Strategy for Complex Diseases

Many complex diseases, such as cancer, neurodegenerative disorders, and chronic inflammation, are driven by multiple dysregulated signaling pathways. Addressing this complexity with single-target drugs can be challenging due to the development of resistance and the activation of compensatory pathways. Dual-pharmacophore and multi-target inhibitors are small molecules rationally designed to simultaneously engage two or more distinct biological targets, offering the potential for synergistic efficacy and a reduced likelihood of resistance.

History and Discovery

The concept of multi-target drugs has evolved from serendipitous discoveries of "promiscuous" drugs to the rational design of molecules with tailored polypharmacology. Imatinib, a pioneering multi-kinase inhibitor, demonstrated the clinical benefit of targeting multiple tyrosine kinases in chronic myeloid leukemia. This success spurred the development of other multi-target kinase inhibitors and the broader application of this strategy to other target classes. The design of dual-pharmacophore compounds often involves the hybridization of known ligands for two different targets, connected by a linker.

Mechanism of Action: The Case of Laduviglusib (CH5183284)

Laduviglusib (also known as CHIR-99021) is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key regulatory enzyme in numerous cellular processes. By inhibiting GSK-3, Laduviglusib effectively activates the canonical Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, a "destruction complex" containing GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic levels of β-catenin low. When Laduviglusib inhibits GSK-3, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation and fate decisions.

References

An In-depth Technical Guide to the Basic Principles of Hyphenated Compound Nomenclature

Audience: Researchers, scientists, and drug development professionals.

Abstract

Correct nomenclature is a cornerstone of scientific communication, ensuring clarity, precision, and unambiguous identification of chemical compounds and complex technical terms. Among the nuances of scientific writing, the use of hyphens in compound nomenclature presents a persistent challenge. Incorrect hyphenation can lead to ambiguity, misinterpretation, and, as recent studies have shown, even impact the discoverability and citation of research. This guide provides a comprehensive overview of the fundamental principles governing the use of hyphens in compound terms, with a specific focus on chemical and pharmaceutical nomenclature as guided by the International Union of Pure and Applied Chemistry (IUPAC). It offers structured protocols for naming, quantitative data on the impact of hyphenation in scientific publishing, and logical diagrams to clarify complex rules.

General Principles of Hyphenation in Scientific Writing

In scientific and technical writing, hyphens are primarily used to connect words into a single concept, thereby preventing ambiguity. The most common application is the formation of compound modifiers—two or more words that act as a single adjective preceding a noun.[1][2]

Core Rule: A compound modifier is typically hyphenated when it comes before the noun it modifies. This rule is crucial for clarity, as its absence can alter the meaning of a sentence.[3]

-

Example: "high-throughput screening" vs. "high throughput screening." The hyphenated version clearly indicates that "high-throughput" is a single descriptor for "screening."

-

Example: "small-animal clinic" (a clinic for small animals) vs. "small animal clinic" (a small clinic for animals).[1]

However, when the same compound modifier appears after the noun, it is generally not hyphenated.[2]

-

Example: "The screening was high throughput."

-

Example: "The effect was drug induced."

Exceptions and Special Cases:

-

Adverbs ending in "-ly": Do not use a hyphen to connect an adverb ending in "-ly" to the adjective it modifies (e.g., "highly contagious disease," not "highly-contagious disease").

-

Prefixes and Suffixes: Prefixes such as "pre," "post," "anti," and "non" generally do not require a hyphen unless it is needed for clarity or to separate two identical vowels (e.g., "anti-inflammatory," "re-analysis," "non-native"). Prefixes before a proper noun or date are hyphenated (e.g., "mid-1990s").

-

Suspended Hyphens: When two or more compound modifiers share a common base, a "suspended" hyphen can be used (e.g., "long- and short-term effects").

Quantitative Impact of Hyphenation on Research Visibility

While often considered a minor stylistic point, hyphenation can have a measurable impact on how research is indexed and cited. A recent study investigating the major citation databases Scopus and Web of Science revealed a negative correlation between the presence of hyphens in paper titles and the number of citations received. This is often due to errors in how citation data is recorded; a hyphenated title may be copied incorrectly (e.g., with the hyphen omitted or replaced by another character), causing a failure in the citation link within the database.

| Metric | Observation | Implication for Researchers |

| Citation Count | A study of 140,000 papers from Scopus and 35,000 from Web of Science found that papers with hyphens in their titles receive fewer citations on average. | The presence of a hyphen can inadvertently reduce the measured impact of a publication due to indexing and data entry errors. |

| Journal Impact Factor (JIF) | Higher JIF-ranked journals in a field-wide study of software engineering were found to publish a lower percentage of papers with hyphenated titles. | This suggests a potential systemic bias, where the mechanics of citation counting may subtly influence journal-level metrics. |

| Error Propagation | Initial transcription errors in citing a hyphenated title are often amplified as other researchers copy the inaccurate citation from reference lists. | A simple punctuation choice can lead to a cascading loss of citation credit for the original work. |

| Discipline-Specific Effects | The negative impact of hyphens on citation counts was observed across multiple disciplines, including chemistry, where hyphenation is integral to nomenclature. | Even in fields where hyphens are unavoidable in titles, the risk of reduced citation counts persists. |

Protocol for Hyphenation in Chemical Nomenclature (IUPAC)

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds, where hyphens play a critical, non-optional role. Unlike in general prose, hyphens in chemical names are integral to their meaning and structure. They are primarily used to separate numbers (locants) from letters and to connect different parts of a name into a single, unambiguous descriptor.

Methodology for Applying Hyphens in IUPAC Names

This protocol outlines the standard procedure for using hyphens when constructing a systematic chemical name.

Objective: To correctly place hyphens in a systematic chemical name according to IUPAC guidelines to ensure the name is unambiguous.

Materials:

-

Molecular structure of the compound to be named.

-

IUPAC "Blue Book" (Nomenclature of Organic Chemistry) and "Red Book" (Nomenclature of Inorganic Chemistry) for reference.

Procedure:

-

Identify the Principal Functional Group and Parent Chain/Ring: Determine the principal functional group to establish the suffix of the name. Identify the longest continuous carbon chain (or main ring system) that contains this group.

-

Number the Parent Chain: Number the atoms of the parent chain to give the principal functional group the lowest possible number (locant). If there is no principal group, number to give substituents the lowest possible locants.

-

Separate Locants from Text: Use hyphens to separate numbers (locants) that indicate the position of substituents or functional groups from the text-based parts of the name.

-

Example:2-methylpentane

-

Example:pentan-2-one

-

-

Separate Sequential Locants: Use commas to separate multiple locants from each other.

-

Example:2,3-dimethylbutane

-

-

Connect Stereodescriptors: Use hyphens to separate stereochemical descriptors (e.g., R, S, E, Z) from the rest of the name. The descriptors are typically enclosed in parentheses.

-

Example:(2R)-2-bromobutane

-

Example:(E)-but-2-ene

-

-

Indicate Added Hydrogens: Use a hyphen to connect the italicized 'H' indicating an added hydrogen atom to its locant in heterocyclic systems.

-

Example:3H-pyrrole

-

-

Bridge and Spiro Compounds: Use hyphens to separate parts of the names of bridged or spiro compounds.

-

Example:bicyclo[2.2.1]heptan-2-one

-

-

Review for Clarity: Read the complete name to ensure all locants are clearly associated with their respective parts of the name and that all hyphens serve a defined purpose according to IUPAC rules.

Application in Drug Development Nomenclature

In the field of drug development, nomenclature is multifaceted, involving chemical names, generic (nonproprietary) names, and company-specific codes. Hyphens are frequently used in these contexts.

-

Chemical Names (IUPAC): The systematic IUPAC name is the compound's unambiguous structural identifier and follows the rigorous hyphenation rules described above. This name is crucial for patents and scientific publications.

-

Company Codes: During research and development, pharmaceutical companies assign internal codes to drug candidates. These codes often consist of a letter prefix (identifying the company) followed by a number, frequently separated by a hyphen.

-

Example:ABT-199 (an AbbVie compound, later named venetoclax)

-

-

Generic Names (INN/USAN): International Nonproprietary Names (INNs) and United States Adopted Names (USANs) are globally recognized generic names. While less common, hyphens can occasionally appear in these names or their modifiers, especially for salts or esters (e.g., hydrocortisone-17-butyrate).

Visualizing Nomenclature Logic

The following diagrams illustrate the decision-making workflows for applying hyphens in both general scientific writing and specific chemical contexts.

Caption: Decision workflow for hyphenating a compound modifier in general scientific writing.

Caption: Logical structure for applying separators (hyphens/commas) in IUPAC nomenclature.

Conclusion

The principles of hyphenation in scientific nomenclature are not merely stylistic; they are fundamental to clarity, accuracy, and even the visibility of research. For drug development professionals and scientists, mastering both the general rules of compound modification and the specific, rigorous protocols of IUPAC is essential. A disciplined approach to nomenclature avoids ambiguity in laboratory notebooks, publications, and patent filings. Furthermore, an awareness of how punctuation can affect data retrieval and citation metrics encourages a more strategic approach to titling and publishing research. By adhering to these core principles, the scientific community can ensure that its communications remain as precise and unambiguous as the data they describe.

References

- 1. 2019 | Hyphens in academic paper titles lead to lower citation counts, study finds - University of Wollongong – UOW [uow.edu.au]

- 2. echemi.com [echemi.com]

- 3. Enhancing of chemical compound and drug name recognition using representative tag scheme and fine-grained tokenization - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Simple Phenolic Compounds: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "simple hyphenated compounds" does not represent a recognized chemical class in the context of biological activity. It is likely a reference to simple organic molecules whose formal chemical names may include hyphens (e.g., in IUPAC nomenclature for locants). This guide focuses on a well-defined and extensively studied class of such molecules: simple phenolic compounds , using the flavonoid quercetin as a primary example. Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring, a feature that underpins their diverse and significant biological activities. This guide provides a comprehensive overview of the biological activities of these compounds, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

Quantitative Biological Activity of Quercetin

Quercetin exhibits a wide range of biological effects, most notably antioxidant and anti-cancer activities. The potency of these effects is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Table 1: Antioxidant Activity of Quercetin

The antioxidant capacity of quercetin is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates greater antioxidant potency.

| Compound | Assay | IC50 Value | Reference |

| Quercetin | DPPH Radical Scavenging | 0.55 µg/mL | [1] |

| Quercetin | DPPH Radical Scavenging | 4.60 ± 0.3 µM | [2] |

| Quercetin | DPPH Radical Scavenging | 19.17 µg/mL | [3] |

| Quercitrin | DPPH Radical Scavenging | 24.19 ± 0.07 µM | [4] |

| Ascorbic Acid (Control) | DPPH Radical Scavenging | 16.26 µg/mL | [3] |

Table 2: In Vitro Cytotoxicity of Quercetin Against Human Cancer Cell Lines

Quercetin has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent. The IC50 values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | Exposure Time | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | 24 h | 37 | |

| MCF-7 | Breast Cancer | 24 h | 17.2 | |

| MDA-MB-231 | Breast Cancer | 24 h | 28.74 | |

| HT-29 | Colorectal Cancer | 48 h | 81.65 ± 0.49 | |

| A549 | Lung Cancer | 24 h | 8.65 µg/mL | |

| A549 | Lung Cancer | 48 h | 7.96 µg/mL | |

| A549 | Lung Cancer | 72 h | 5.14 µg/mL | |

| LNCaP | Prostate Cancer | 48 h | 54.3 ± 4.2 | |

| MOLT-4 | Leukemia | 48 h | 12.1 ± 1.3 |

Detailed Experimental Protocols

This section provides detailed methodologies for two key experiments used to quantify the biological activities of compounds like quercetin.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (e.g., Quercetin)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Stock Solution (e.g., 1 mM):

-

Accurately weigh the required amount of DPPH powder.

-

Dissolve in methanol or ethanol in a volumetric flask.

-

Store the stock solution in a dark, refrigerated container.

-

-

Preparation of DPPH Working Solution (e.g., 0.1 mM):

-

Dilute the DPPH stock solution with methanol or ethanol to achieve a final concentration of approximately 0.1 mM.

-

The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.

-

This solution must be freshly prepared for each assay and protected from light.

-

-

Preparation of Test Samples and Control:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO).

-

Perform serial dilutions to obtain a range of concentrations to be tested.

-

-

Assay Protocol (Microplate Method):

-

To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.

-

Add 200 µL of the freshly prepared DPPH working solution to each well.

-

Include a blank control containing only the solvent instead of the sample.

-

Mix thoroughly by gentle pipetting.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity and IC50:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without a sample and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. It is the concentration required to cause 50% inhibition of the DPPH radical. A lower IC50 value signifies higher antioxidant activity.

-

Western Blot Analysis for MAPK/ERK Pathway Inhibition

Western blotting is a technique used to detect specific proteins in a sample. To assess the inhibitory effect of a compound on a signaling pathway, the phosphorylation status of key proteins (e.g., ERK) is measured. A decrease in the phosphorylated form of the protein indicates inhibition of the pathway.

Materials:

-

Cell culture reagents

-

Test compound (e.g., Quercetin)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells (e.g., cancer cell line) in culture plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration.

-

-

Lysate Preparation:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading of protein for each sample.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in sample loading buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2, typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically at 1:2000 to 1:10,000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add the ECL chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system (e.g., ChemiDoc).

-

-

Stripping and Re-probing (Loading Control):

-

To ensure equal protein loading, the membrane is stripped of the first set of antibodies using a stripping buffer.

-

The membrane is then re-blocked and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-ERK1/2). This serves as a loading control.

-

-

Data Analysis:

-

Quantify the intensity of the bands for both the phosphorylated and total protein using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal for each sample to determine the relative level of phosphorylation and assess the inhibitory effect of the compound.

-

Signaling Pathways Modulated by Quercetin

Quercetin is known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. A primary target is the Mitogen-Activated Protein Kinase (MAPK) cascade. The MAPK pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, and its dysregulation is implicated in diseases like cancer.

Overview of the MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central component of the MAPK cascade. It is typically activated by growth factors binding to receptor tyrosine kinases (RTKs). This initiates a phosphorylation cascade where Ras activates Raf, Raf activates MEK, and MEK activates ERK (Extracellular signal-regulated kinases 1 and 2). Activated (phosphorylated) ERK then translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that promote cell proliferation and survival.

Inhibition of MAPK Pathways by Quercetin

Studies have shown that quercetin can inhibit the activation of the MAPK pathway by reducing the phosphorylation of key kinases such as ERK, p38, and JNK (c-Jun N-terminal kinase). This inhibition is a key mechanism behind quercetin's anti-proliferative and anti-inflammatory effects.

Caption: Quercetin inhibits the MAPK/ERK signaling pathway at multiple points.

Caption: Western Blot workflow for analyzing ERK phosphorylation.

References

The Nexus of Separation and Identification: A Technical Guide to the Therapeutic Potential of Compounds Uncovered by Hyphenated Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction: Redefining "Hyphenated Compounds" in Therapeutic Research

In the landscape of modern drug discovery, the term "hyphenated" does not refer to a class of chemical compounds but rather to a powerful suite of analytical methodologies known as hyphenated techniques . These techniques are foundational to the identification and characterization of novel therapeutic agents. A hyphenated technique is the synergistic coupling of a separation method with a spectroscopic detection method, allowing for the analysis of complex mixtures with high sensitivity and specificity.[1][2]

The separation component, typically a form of chromatography such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), isolates the individual components of a sample. These separated components are then immediately introduced into a spectroscopic detector, such as a Mass Spectrometer (MS) or a Nuclear Magnetic Resonance (NMR) spectrometer, which provides detailed structural and quantitative information. This seamless integration of separation and detection has revolutionized the process of identifying bioactive compounds in natural products, characterizing metabolic pathways, and screening vast chemical libraries for potential drug candidates.[3][4]

This technical guide will explore the therapeutic potential of compounds that have been identified and characterized using these advanced hyphenated techniques. We will delve into specific case studies, present quantitative data and detailed experimental protocols, and visualize the intricate workflows and biological pathways associated with these discoveries.

Case Study 1: Unveiling the Pharmacological Potential of Justicia adhatoda through GC-MS Analysis

Justicia adhatoda is a medicinal plant known for its traditional uses in treating respiratory ailments and other conditions. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) analyzed an ethyl acetate fraction of the plant to identify its constituent bioactive compounds. The analysis revealed the presence of 21 compounds, 14 of which are known to possess pharmacological activities.[1]

Experimental Workflow: GC-MS Analysis of Justicia adhatoda

The general workflow for the identification of bioactive compounds from a natural product extract using GC-MS is depicted below.

Caption: Workflow for GC-MS analysis of Justicia adhatoda.

Data Presentation: Bioactive Compounds Identified in Justicia adhatoda

The following table summarizes the key bioactive compounds identified in the ethyl acetate fraction of Justicia adhatoda and their reported therapeutic activities.

| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight | Reported Therapeutic Activity |

| 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro- | 19.34 | C22H40O2 | 336 | Anti-inflammatory, Antioxidant |

| 9,12,15-Octadecatrienoic acid, (Z,Z,Z)- | 19.68 | C18H30O2 | 278 | Anti-inflammatory, Anticancer |

| n-Hexadecanoic acid | 20.02 | C16H32O2 | 256 | Antioxidant, Antimicrobial |

| Phytol | 20.56 | C20H40O | 296 | Anti-inflammatory, Antinociceptive |

| 9-Octadecenoic acid (Z)-, methyl ester | 21.32 | C19H36O2 | 296 | N/A |

| Squalene | 22.15 | C30H50 | 410 | Antioxidant, Chemopreventive |

| Vitamin E | 23.58 | C29H50O2 | 430 | Antioxidant |

| Stigmasterol | 24.12 | C29H48O | 412 | Anti-inflammatory |

Experimental Protocol: GC-MS Analysis of Plant Extracts

The following is a representative protocol for the GC-MS analysis of a plant extract, based on standard methodologies.

-

Sample Preparation:

-

Air-dry the plant material (e.g., leaves, stems) at room temperature.

-

Grind the dried material into a fine powder.

-

Perform solvent extraction using an appropriate solvent (e.g., ethyl acetate) in a Soxhlet apparatus for several hours.

-

Concentrate the resulting extract using a rotary evaporator.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent Technologies 7890A or equivalent.

-

Mass Spectrometer: Agilent Technologies 5975C or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 50°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 10°C/min.

-

Ramp to 280°C at a rate of 5°C/min, hold for 10 minutes.

-

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 40-550 amu.

-

-

Data Analysis:

-

Acquire mass spectra for each separated component.

-

Compare the acquired mass spectra with the reference spectra in the National Institute of Standards and Technology (NIST) library.

-

Identify compounds based on the best match of mass spectra and retention indices.

-

Case Study 2: Bioactive Metabolite Profiling of Lygodium microphyllum using LC-MS/MS and GC-MS

Lygodium microphyllum, an invasive fern, has been reported to possess hepatoprotective and anti-inflammatory properties. A comprehensive analysis using both LC-MS/MS and GC-MS was conducted to identify the bioactive metabolites responsible for these effects. This dual-technique approach allowed for the detection of a wide range of compounds, from volatile smaller molecules to larger, non-volatile compounds.

Data Presentation: Key Bioactive Compounds Identified in Lygodium microphyllum

The study identified 74 compounds using LC-MS/MS and 9 compounds using GC-MS. The table below highlights some of the major bioactive compounds with known therapeutic activities.

| Compound Name | Technique | Compound Class | Reported Therapeutic Activity |

| Quercetin | LC-MS/MS | Flavonoid | Antioxidant, Anti-inflammatory, Anticancer |

| Kaempferol | LC-MS/MS | Flavonoid | Antioxidant, Antimicrobial, Anti-inflammatory |

| Rutin | LC-MS/MS | Flavonoid | Antioxidant, Hepatoprotective |

| Trifolin | LC-MS/MS | Flavonoid | Antioxidant |

| Pyroglutamic acid | LC-MS/MS | Amino Acid Derivative | N/A |

| Arachidonic acid | LC-MS/MS | Fatty Acid | Pro-inflammatory (precursor) |

| 5-Hydroxymethylfurfural | GC-MS | Cyclic Aldehyde | Anti-inflammatory, Anticancer |

| p-Coumaric acid | GC-MS | Phenolic Acid | Antioxidant, Antimicrobial |

| n-Hexadecanoic acid | GC-MS | Fatty Acyl | Antioxidant, Antimicrobial |

Experimental Protocol: LC-MS/MS Analysis of Plant Extracts

The following is a representative protocol for the LC-MS/MS analysis of a plant extract.

-

Sample Preparation:

-

Prepare a crude extract of the plant material as described in the GC-MS protocol.

-

Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol/water mixture).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Mass Spectrometer: SCIEX TripleTOF 6600 or equivalent high-resolution mass spectrometer.

-

Column: Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

Start with 5% B, hold for 1 minute.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

MS Parameters:

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 60 psi

-

Curtain Gas: 35 psi

-

Source Temperature: 500°C

-

Ion Spray Voltage: +5500 V (positive mode), -4500 V (negative mode)

-

-

Data Acquisition: Data-dependent acquisition (DDA) with a TOF-MS scan from m/z 100-1500, followed by MS/MS fragmentation of the most intense ions.

-

-

Data Analysis:

-

Process the raw data using vendor-specific software (e.g., SCIEX OS).

-

Identify features (peaks) and perform peak picking and alignment.

-

Identify compounds by comparing the accurate mass and MS/MS fragmentation patterns with online databases (e.g., METLIN, ChemSpider).

-

Visualizing a Therapeutic Mechanism: A Representative Signaling Pathway

While the initial identification of a bioactive compound is a critical first step, understanding its mechanism of action is paramount for drug development. Hyphenated techniques can be instrumental in metabolomics and proteomics studies that help elucidate the biological pathways affected by a compound. Below is a representative diagram of a generic MAP Kinase signaling pathway, a common target for anti-inflammatory and anti-cancer drugs. Once a compound is identified, further biological assays are conducted to determine its effect on such pathways.

Caption: A generic MAP Kinase signaling pathway.

Conclusion

Hyphenated techniques such as GC-MS and LC-MS are indispensable tools in the modern drug discovery pipeline. They provide the analytical power to dissect complex natural product extracts and synthetic libraries, leading to the identification of novel bioactive compounds. The case studies presented herein demonstrate the utility of these techniques in identifying compounds with known therapeutic potential. While the initial discovery is often a list of chemical entities, the true therapeutic potential is unlocked through subsequent quantitative biological assays and mechanistic studies that elucidate their effects on critical signaling pathways. The continued advancement of hyphenated technologies promises to further accelerate the pace of drug discovery, bringing new and effective therapies to the forefront of medicine.

References

- 1. Pharmacological activities and gas chromatography–mass spectrometry analysis for the identification of bioactive compounds from Justicia adhatoda L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Principles and applications of LC-MS in new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Separation and Identification: A Technical Guide to Hyphenated Techniques in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the precise identification and quantification of molecules are paramount. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have emerged as indispensable tools in the drug discovery and development pipeline. This technical guide provides an in-depth overview of the core hyphenated techniques, their applications, and the experimental rigor required for their successful implementation. By integrating detailed methodologies, quantitative data, and visual representations of complex biological and experimental processes, this guide serves as a comprehensive resource for professionals in the field.

Core Hyphenated Techniques in Medicinal Chemistry

The power of hyphenated techniques lies in their ability to resolve complex mixtures into individual components and then provide detailed structural and quantitative information for each component. The most prevalent techniques in medicinal chemistry are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Logical Relationship of Core Hyphenated Techniques

Caption: Overview of common hyphenated techniques in medicinal chemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone of modern pharmaceutical analysis, combining the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[1][2] It is particularly well-suited for the analysis of a wide range of compounds, from small molecules to large biologics, that are non-volatile, thermally labile, or polar.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] In medicinal chemistry, it is extensively used for applications such as residual solvent analysis, impurity profiling of starting materials, and the analysis of certain drug metabolites.[5]

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS combines the high separation efficiency of capillary electrophoresis with the detection power of mass spectrometry. This technique is particularly valuable for the analysis of charged molecules, including proteins, peptides, and nucleic acids, offering high resolution and requiring minimal sample volume.

Applications in Drug Discovery and Development

Hyphenated techniques are integral to numerous stages of the drug development process, from initial discovery to preclinical and clinical studies.

Quantitative Bioanalysis

Accurate quantification of drugs and their metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS is the gold standard for these analyses due to its high sensitivity, selectivity, and robustness.

Table 1: Quantitative Analysis of Selected Drugs using LC-MS/MS

| Drug | Analyte(s) | Biological Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |

| Enzalutamide | Enzalutamide, N-desmethylenzalutamide | Human Plasma | 500 | 500 - 50,000 | < 5.1 | < 5.1 | |

| Gefitinib | Gefitinib, M523595 | Human Plasma | 0.5 | 0.5 - 1000 | < 15 | 92.6 - 107.6 | |

| Gefitinib | Gefitinib, M605211, M387783, M537194 | Human Plasma | 0.05 | 0.05 - 100 | < 15 | 92.6 - 107.6 | |

| Tramadol | Tramadol | Human Urine | 0.1 | 0.1 - 160 | 1.58 - 3.92 | 95.56 - 100.21 |

Metabolite Identification

Identifying the metabolic fate of a drug candidate is a critical step in assessing its safety and efficacy. LC-MS/MS is a powerful tool for the structural elucidation of metabolites.

Impurity Profiling

The identification and quantification of impurities in drug substances and products are mandated by regulatory agencies to ensure patient safety. GC-MS is a primary technique for the analysis of residual solvents, while LC-MS is used for non-volatile impurities.

Analysis of Biologics

The development of biopharmaceuticals, such as monoclonal antibodies (mAbs) and siRNA therapeutics, has necessitated advanced analytical techniques. CE-MS and LC-MS are increasingly used for the characterization of these large molecules, including the analysis of charge variants and purity.

Experimental Protocols

The reliability and reproducibility of data generated by hyphenated techniques are highly dependent on well-defined and validated experimental protocols.

General Experimental Workflow for LC-MS/MS Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using LC-MS/MS.

Caption: A typical experimental workflow for LC-MS/MS bioanalysis.

Detailed Protocol: Quantitative Analysis of Enzalutamide and N-desmethylenzalutamide in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of enzalutamide and its active metabolite.

1. Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Dilute 50 µL of each plasma sample 10-fold with a 20% albumin solution.

-

To 50 µL of the diluted sample, add 200 µL of acetonitrile containing the internal standard (D6-enzalutamide).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Enzalutamide: Precursor ion > Product ion

-

N-desmethylenzalutamide: Precursor ion > Product ion

-

D6-enzalutamide (IS): Precursor ion > Product ion

-

3. Method Validation:

-

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Signaling Pathway Analysis

Hyphenated techniques, particularly LC-MS-based proteomics, are instrumental in elucidating the complex signaling pathways that are often the targets of therapeutic intervention. For instance, the epidermal growth factor receptor (EGFR) signaling pathway, a key target in cancer therapy, can be extensively studied to understand drug mechanisms and resistance.

EGFR Signaling Pathway and the Role of Kinase Inhibitors

The diagram below illustrates a simplified EGFR signaling pathway and the points of intervention by tyrosine kinase inhibitors (TKIs).

Caption: Simplified EGFR signaling pathway and the inhibitory action of TKIs.

Conclusion

Hyphenated techniques are powerful and versatile analytical tools that have revolutionized medicinal chemistry. The ability to couple high-efficiency separation with sensitive and specific detection allows for the comprehensive analysis of a wide array of molecules, from small drug candidates to complex biotherapeutics. The continued advancement of these technologies, coupled with robust experimental design and validation, will undoubtedly continue to accelerate the pace of drug discovery and development, ultimately leading to safer and more effective medicines.

References

Understanding the Stability of Pharmaceutical Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly impacts its safety, efficacy, and shelf-life.[1][2] Ensuring a compound's integrity throughout its lifecycle—from manufacturing to storage and administration—is a cornerstone of drug development. This technical guide provides a comprehensive overview of the principles of pharmaceutical stability, with a focus on the methodologies used to assess it. A common point of clarification is the term "hyphenated compounds." In pharmaceutical sciences, this term is not used to describe a class of molecules. Instead, the industry relies on "hyphenated techniques," which are powerful analytical methods created by combining two or more technologies (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS).[3][4][5] These techniques are indispensable for separating and identifying the degradation products that arise from stability studies. This guide details the factors that influence drug stability, outlines the protocols for forced degradation studies, and demonstrates how hyphenated techniques provide the necessary data to ensure the development of safe and stable medicines.

Factors Influencing Compound Stability

The chemical stability of a pharmaceutical molecule is its ability to resist degradation under various environmental conditions. Instability can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties. Key factors affecting stability are multifaceted and must be rigorously evaluated.

2.1 Environmental Factors:

-

Temperature: Heat accelerates chemical reactions, including degradation pathways like hydrolysis and oxidation. The Arrhenius equation quantifies this relationship, where a 10°C increase can exponentially increase the degradation rate.

-

pH: The concentration of hydrogen and hydroxide ions can catalyze bond cleavage, particularly hydrolysis. Most drug compounds have an optimal pH range for stability, typically between 4 and 8.

-

Light: Exposure to light, especially UV radiation, can induce photolytic cleavage and other photochemical reactions, leading to degradation.

-

Humidity/Moisture: Water is a reactant in hydrolysis, one of the most common degradation pathways for drugs with susceptible functional groups like esters and amides. Hygroscopic substances are particularly vulnerable.

-

Oxidation: Reaction with atmospheric oxygen can lead to oxidative degradation. This process can be catalyzed by light, heat, and metal ions.

2.2 Intrinsic and Formulation Factors:

-

Chemical Structure: The inherent reactivity of a molecule's functional groups determines its susceptibility to specific degradation pathways.

-

Excipients: Interactions between the API and formulation excipients can either stabilize or destabilize the compound.

-

Ionic Strength & Dielectric Constant: These properties of the formulation vehicle can influence the rates of reactions between ionic species or ion-dipole interactions.

A summary of common degradation pathways is presented in Table 1.

| Degradation Pathway | Description | Influencing Factors |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. Commonly affects esters, amides, lactones, and lactams. | pH (acid or base catalysis), Temperature, Moisture, Buffer Species. |

| Oxidation | Loss of electrons from the molecule, often involving reaction with oxygen. Affects phenols, catechols, thiols, and aldehydes. | Oxygen, Light, Heavy Metal Ions, Peroxides, Temperature. |

| Photodegradation | Degradation caused by exposure to light, particularly UV wavelengths. | Light Exposure, Presence of Photosensitizers. |

| Isomerization/Racemization | Conversion of a compound into its isomer (e.g., optical or geometric). | pH, Temperature, Solvents. |

| Polymerization | Reaction between two or more drug molecules to form a larger polymer. | Temperature, Concentration, Light. |

Table 1: Common Degradation Pathways and Influencing Factors.

The Role of Forced Degradation Studies

Forced degradation, or stress testing, is a series of studies where a drug substance or product is intentionally exposed to harsh conditions that exceed those of accelerated stability testing. The primary goals of these studies are to:

-

Identify likely degradation products that could form under normal storage conditions.

-

Elucidate the degradation pathways of the molecule.

-

Demonstrate the "stability-indicating" capability of analytical methods, ensuring they can separate and quantify the intact drug from its degradants.

-

Inform the development of stable formulations and appropriate packaging and storage conditions.

According to ICH guidelines, stress testing is a critical component of drug development and should be conducted to understand the intrinsic stability of the molecule. Table 2 summarizes typical stress conditions applied during forced degradation studies.

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room or elevated temperature. | To test for susceptibility to acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room or elevated temperature. | To test for susceptibility to base-catalyzed degradation. |

| Oxidation | 3% - 30% H₂O₂ at room temperature. | To induce oxidative degradation. |

| Thermal Stress | Elevated temperatures (e.g., >50°C) in solid or solution state. | To assess the impact of heat on stability. |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines. | To evaluate sensitivity to light-induced degradation. |

Table 2: Typical Conditions for Forced Degradation Studies. The goal is typically to achieve 10-20% degradation of the parent compound.

Experimental Protocols

Detailed and robust experimental design is crucial for obtaining meaningful stability data. Below are generalized protocols for conducting forced degradation studies and in vitro serum stability assays.

4.1 Protocol: Forced Degradation Study using LC-MS

This protocol outlines the steps to assess the stability of a drug substance under various stress conditions and identify degradants using a hyphenated LC-MS technique.

-

Sample Preparation:

-

Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile, methanol, or water) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, dilute the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~100 µg/mL.

-

Prepare an unstressed control sample by diluting the stock solution with the analysis mobile phase or an inert solvent.

-

For photostability, expose the solid drug and the solution to light conditions as specified in ICH Q1B. For thermal stress, store samples at a specified high temperature.

-

-

Stress Incubation:

-

Incubate the samples under the defined conditions (e.g., 60°C for 24 hours). The duration and temperature may be adjusted to achieve the target degradation of 10-20%.

-

At specified time points, withdraw aliquots of each sample.

-

Neutralize the acid and base-stressed samples to prevent further degradation before analysis. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.

-

-

LC-MS Analysis:

-

Use a stability-indicating HPLC or UPLC method. This method must be capable of resolving the parent drug peak from all degradation product peaks.

-

The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate).

-

Couple the LC system to a mass spectrometer (e.g., QTOF-MS/MS or Orbitrap) to obtain accurate mass measurements and fragmentation data for the parent drug and any degradants.

-

Inject the control and stressed samples.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage degradation of the API.

-

For each new peak (degradant), determine its mass-to-charge ratio (m/z) from the MS data to propose a molecular formula.

-

Use MS/MS fragmentation data to elucidate the structure of the significant degradation products.

-

Perform a mass balance calculation to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.

-

4.2 Protocol: In Vitro Serum Stability Assay

This assay is crucial for biologic drug candidates, such as monoclonal antibodies, to assess their stability in a physiologically relevant matrix.

-

Sample Preparation:

-

Obtain serum from relevant preclinical species (e.g., mouse, rat, monkey) or humans.

-